molecular formula C24H18FN3O5S B11570172 Methyl 4-[7-fluoro-3,9-dioxo-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate

Methyl 4-[7-fluoro-3,9-dioxo-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate

Cat. No.: B11570172
M. Wt: 479.5 g/mol
InChI Key: UYHIGLFDZOSEGN-UHFFFAOYSA-N
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Description

Methyl 4-[7-fluoro-3,9-dioxo-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is a synthetic heterocyclic compound featuring a chromeno[2,3-c]pyrrole core fused with a 1,3,4-thiadiazole ring and a methyl benzoate substituent. The chromeno-pyrrole scaffold is known for its bioactivity in medicinal chemistry, while the 1,3,4-thiadiazole moiety contributes to enhanced metabolic stability and binding interactions. The fluorine atom at the 7th position and the propyl chain on the thiadiazole ring are critical for modulating lipophilicity and target affinity.

Properties

Molecular Formula

C24H18FN3O5S

Molecular Weight

479.5 g/mol

IUPAC Name

methyl 4-[7-fluoro-3,9-dioxo-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate

InChI

InChI=1S/C24H18FN3O5S/c1-3-4-17-26-27-24(34-17)28-19(12-5-7-13(8-6-12)23(31)32-2)18-20(29)15-11-14(25)9-10-16(15)33-21(18)22(28)30/h5-11,19H,3-4H2,1-2H3

InChI Key

UYHIGLFDZOSEGN-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC=C(C=C5)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[7-fluoro-3,9-dioxo-2-(5-propyl-1,3,4-thiadiazol-2

Biological Activity

Methyl 4-[7-fluoro-3,9-dioxo-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its anticancer properties and other pharmacological effects.

Chemical Structure and Properties

The compound features a unique structure characterized by a thiadiazole moiety and a tetrahydrochromeno unit. The presence of the fluorine atom and the propyl group on the thiadiazole ring are believed to enhance its biological activity.

PropertyValue
Molecular FormulaC₁₉H₁₈F N₂O₃S
Molecular Weight368.42 g/mol
CAS Number1216767-57-5

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the thiadiazole structure. For instance:

  • Cytotoxicity Against Cancer Cell Lines : Compounds similar to Methyl 4-[7-fluoro...] have shown significant cytotoxic effects against various cancer cell lines including:
    • A549 (lung cancer) : IC50 values indicating effective inhibition of cell growth.
    • MCF7 (breast cancer) : Demonstrated selective toxicity towards cancer cells while sparing normal cells .
  • Mechanism of Action : The anticancer activity is often associated with:
    • Induction of apoptosis through activation of caspases.
    • Cell cycle arrest in the G1 phase leading to reduced proliferation rates in cancer cells .

Other Biological Activities

In addition to anticancer properties, preliminary studies suggest that this compound may exhibit:

  • Antimicrobial Activity : Similar thiadiazole derivatives have shown promising results against various bacterial strains.
  • Anti-inflammatory Effects : Some analogs have demonstrated the ability to inhibit inflammatory pathways.

Study 1: Synthesis and Evaluation

A study focused on synthesizing thiadiazole derivatives found that compounds with structural similarities to Methyl 4-[7-fluoro...] exhibited significant antiproliferative activity against human colon cancer (HT-29) and breast cancer (MCF-7) cell lines. The best-performing derivatives had IC50 values significantly lower than standard chemotherapeutics like doxorubicin .

Study 2: Structure-Activity Relationship (SAR)

An extensive SAR analysis indicated that modifications at specific positions on the thiadiazole ring could enhance cytotoxicity. For example, substituents at the C-5 position were critical for maximizing anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituents on the thiadiazole ring, the chromeno-pyrrole core, and the benzoate moiety. These variations influence physicochemical properties, synthesis complexity, and bioactivity. Below is a detailed comparison with two closely related compounds:

7-Fluoro-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1-(4-isopropylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione (RN: 847854-16-4)

  • Structural Differences :
    • Thiadiazole Substituent : 5-Isobutyl group (branched alkyl chain) vs. 5-propyl (linear alkyl) in the target compound.
    • Aromatic Substituent : 4-Isopropylphenyl group vs. methyl benzoate in the target.
  • The 4-isopropylphenyl group introduces greater hydrophobicity compared to the methyl benzoate, which may limit aqueous compatibility but improve binding to lipophilic targets .

Methyl 4-{[5-(Phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate (LS-03205, RN: 1142210-42-1)

  • Structural Differences :
    • Thiadiazole Substituent : Phenylcarbamoyl group (amide-linked aryl) vs. 5-propyl in the target compound.
    • Linkage : Methoxy bridge between thiadiazole and benzoate vs. direct fusion in the target.
  • Implications: The phenylcarbamoyl group introduces hydrogen-bonding capacity, which may improve target specificity but reduce metabolic stability .

Data Table: Key Structural and Functional Comparisons

Parameter Target Compound RN 847854-16-4 LS-03205
Thiadiazole Substituent 5-Propyl (linear alkyl) 5-Isobutyl (branched alkyl) 5-Phenylcarbamoyl (amide-linked aryl)
Aromatic Substituent Methyl benzoate (ester) 4-Isopropylphenyl Methyl benzoate (methoxy-linked)
Molecular Weight ~480 (estimated) Not reported 369.4
Key Functional Groups Fluorine, ester, thiadiazole, chromeno-pyrrole Fluorine, ketone, branched alkyl Carbamoyl, methoxy
Hypothesized Bioactivity Enhanced solubility due to ester; moderate lipophilicity from propyl chain High lipophilicity; potential CNS penetration Target specificity via H-bonding

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